molecular formula C20H23N5O B5514765 (1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B5514765
M. Wt: 349.4 g/mol
InChI Key: LJHFMUKBSGLSNQ-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a useful research compound. Its molecular formula is C20H23N5O and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.19026037 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activities

A study conducted by Fiakpui et al. explored the synthesis and anticonvulsant activities of 5-(2-Chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines, revealing that certain derivatives exhibited good anticonvulsant activity in models for absence (petit mal) epilepsy (Fiakpui et al., 1999).

Antimicrobial and Antitumor Activities

Riyadh et al. discussed the synthesis of N-arylpyrazole-containing enaminones and their reactions to produce compounds with reported antitumor and antimicrobial activities. These compounds showed inhibition effects comparable to those of standard treatments in tests against human breast and liver carcinoma cell lines (Riyadh, 2011).

Phosphodiesterase Inhibition for Cognitive Improvement

Li et al. designed and synthesized a series of 3-aminopyrazolo[3,4-d]pyrimidinones, identifying a clinical candidate, ITI-214, for Phase I clinical development aimed at treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other conditions. This work highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in neurodegenerative and neuropsychiatric disease treatment (Li et al., 2016).

Antiviral Activities

Saxena et al. synthesized 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin, demonstrating activity against human cytomegalovirus and herpes simplex virus type 1, underscoring the antiviral application potential of pyrazolo[1,5-a]pyrimidine derivatives (Saxena et al., 1990).

Properties

IUPAC Name

(1R,9S)-11-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-12-7-18(25-20(21-12)13(2)14(3)22-25)23-9-15-8-16(11-23)17-5-4-6-19(26)24(17)10-15/h4-7,15-16H,8-11H2,1-3H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHFMUKBSGLSNQ-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CC4CC(C3)C5=CC=CC(=O)N5C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C(=NN2C(=C1)N3C[C@@H]4C[C@H](C3)C5=CC=CC(=O)N5C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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